

## **Metolcarb: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Metolcarb**, a carbamate insecticide. It covers its chemical identity, physicochemical properties, toxicological data, synthesis, and mechanism of action. Detailed methodologies for key experimental procedures are also included to support research and development activities.

**Core Chemical Identifiers** 

Identifier	Value
CAS Number	1129-41-5[1][2][3][4]
IUPAC Name	3-Methylphenyl methylcarbamate
Synonyms	m-Tolyl methylcarbamate, MTMC, Metacrate, Tsumacide
Molecular Formula	C9H11NO2
Molecular Weight	165.19 g/mol

# Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Metolcarb**.

## **Table 1: Physicochemical Properties**



Property	Value
Melting Point	74-77 °C
Boiling Point	293.03 °C (estimate)
Water Solubility	2600 mg/L (at 30 °C)
Vapor Pressure	0.000358 mmHg (at 25 °C)
Flash Point	>100 °C
Appearance	Colorless crystalline solid

**Table 2: Toxicological Data (Rat)** 

Endpoint	Value
LD50 (Oral)	268 mg/kg
LD50 (Dermal)	>2000 mg/kg (This value for dermal toxicity is more consistent with other carbamates, although one source indicated a much lower value)
LC50 (Inhalation)	475 mg/m³

## **Mechanism of Action: Cholinesterase Inhibition**

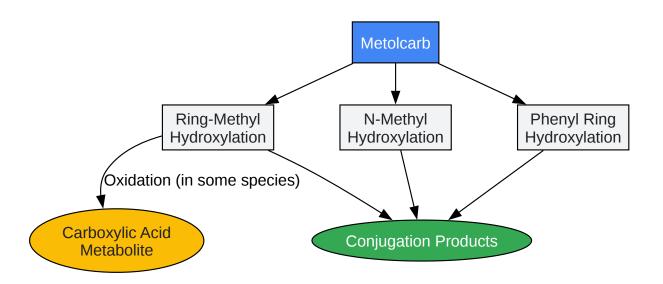
**Metolcarb**, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, **Metolcarb** causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve stimulation, which results in the clinical signs of poisoning. This inhibition is reversible, as the carbamyl-enzyme complex can dissociate more readily than the phosphorylated enzyme complex formed by organophosphate insecticides.

Caption: Mechanism of **Metolcarb** as a cholinesterase inhibitor.

## **Metabolic Pathway**



The metabolism of **Metolcarb** in mammals, plants, and insects primarily involves hydroxylation and subsequent conjugation. The main metabolic reactions are hydroxylation of the ring-methyl group, the N-methyl group, and the phenyl ring. Hydrolysis of the carbamate ester bond is a less significant pathway. In some organisms, like rats, the hydroxylated ring-methyl group can be further oxidized to a carboxylic acid.



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Caption: Major metabolic pathways of **Metolcarb**.

# **Experimental Protocols**Synthesis of Metolcarb

**Metolcarb** can be synthesized by the reaction of m-cresol with methyl isocyanate. A detailed laboratory-scale procedure is outlined below.

#### Materials:

- m-Cresol
- Methyl isocyanate
- Anhydrous toluene (or other inert solvent)



- Triethylamine (or other suitable catalyst)
- Reaction vessel with a stirrer, condenser, and dropping funnel
- · Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a clean, dry reaction vessel, dissolve m-cresol in anhydrous toluene.
- Add a catalytic amount of triethylamine to the solution.
- Slowly add methyl isocyanate to the reaction mixture through the dropping funnel while stirring. The reaction is exothermic, and the temperature should be controlled.
- After the addition is complete, heat the mixture at a moderate temperature (e.g., 50-60 °C)
  for several hours to ensure the reaction goes to completion.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a dilute acid solution, followed by a dilute base solution, and finally with water to remove unreacted starting materials and catalyst.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) to yield pure Metolcarb.

## **Analytical Determination of Metolcarb Residues**



The analysis of **Metolcarb** residues in environmental and food samples is commonly performed using High-Performance Liquid Chromatography (HPLC), often following EPA Method 531.1. This method involves post-column derivatization for enhanced sensitivity and selectivity.

#### Materials:

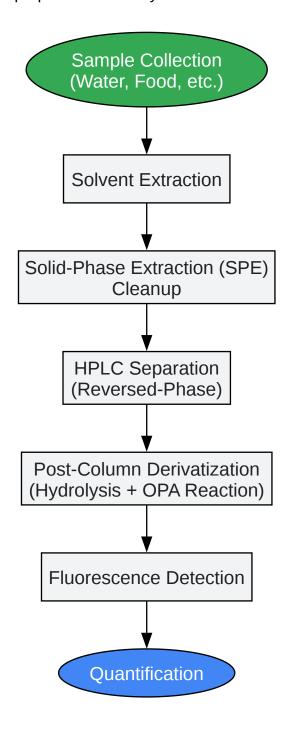
- HPLC system with a gradient pump, autosampler, and fluorescence detector
- C8 or C18 reversed-phase HPLC column
- · Post-column reaction system
- o-Phthalaldehyde (OPA) and 2-mercaptoethanol for derivatization
- Acetonitrile and methanol (HPLC grade)
- · Reagent water
- Metolcarb analytical standard
- Solid-phase extraction (SPE) cartridges for sample cleanup

#### Procedure:

- Sample Extraction: Extract **Metolcarb** from the sample matrix (e.g., water, soil, or food homogenate) using a suitable solvent like acetonitrile or methanol.
- Cleanup: Pass the extract through an SPE cartridge to remove interfering substances.
- HPLC Separation: Inject the cleaned-up sample extract into the HPLC system. The separation is achieved on a reversed-phase column using a gradient of water and methanol or acetonitrile.
- Post-Column Derivatization: After elution from the column, the analyte is hydrolyzed with a strong base in the post-column reactor to form methylamine. This is then reacted with OPA and 2-mercaptoethanol to form a highly fluorescent derivative.



- Fluorescence Detection: The fluorescent derivative is detected by the fluorescence detector at appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~455 nm emission).
- Quantification: Quantify the concentration of Metolcarb in the sample by comparing the peak area to a calibration curve prepared from analytical standards.



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Caption: General workflow for the analysis of **Metolcarb** residues.

## **Acetylcholinesterase Inhibition Assay**

This in vitro assay is used to determine the inhibitory potential of **Metolcarb** on AChE activity. The method is based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of acetylthiocholine hydrolysis by AChE, to produce a colored product that can be measured spectrophotometrically.

#### Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Metolcarb stock solution in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the Metolcarb stock solution in the phosphate buffer.
- In a 96-well microplate, add the buffer, DTNB solution, and the different concentrations of the Metolcarb solution to the respective wells. Include a control well with the solvent only (no inhibitor).
- Add the AChE enzyme solution to all wells except for a blank well (which contains all reagents except the enzyme).
- Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.



- Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
- Immediately measure the absorbance at 412 nm using the microplate reader and continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
- Calculate the rate of reaction for each well by determining the change in absorbance over time.
- Determine the percentage of inhibition for each Metolcarb concentration using the formula:
  % Inhibition = [1 (Rate of sample / Rate of control)] x 100.
- Plot the percentage of inhibition against the logarithm of the Metolcarb concentration to determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).

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- To cite this document: BenchChem. [Metolcarb: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676512#metolcarb-cas-number-and-iupac-nomenclature]

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